(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound features a methyl group and a phenyl group attached to the oxazole ring, as well as a methanamine functional group. Its unique structure suggests potential applications in pharmaceuticals and organic synthesis due to the biological activity associated with oxazole derivatives.
This compound is classified under heterocyclic compounds, specifically as an oxazole derivative. Oxazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis of (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine typically involves several key steps:
The synthetic routes may vary but generally involve reactions under controlled temperatures and conditions to ensure high yields and purity of the final product. Techniques such as column chromatography are commonly employed for purification.
The molecular formula for this compound is with a molecular weight of approximately 188.23 g/mol. This information is crucial for understanding its reactivity and interactions with other molecules.
(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine in biological contexts may involve:
Studies have shown that similar oxazole derivatives exhibit significant biological activities, including anti-inflammatory and anticancer effects .
Key physical properties include:
Chemical properties involve:
Relevant data from synthesized derivatives suggest that modifications in substituents can significantly affect these properties .
(5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine has potential applications in:
Heterocyclic compounds constitute a cornerstone of modern pharmaceutical design, with their structural diversity enabling precise modulation of biological interactions. Among these, five-membered rings containing heteroatoms—particularly nitrogen and oxygen—demonstrate exceptional versatility in drug development due to their electronic properties, metabolic stability, and capacity for molecular recognition. The oxazole scaffold, characterized by a five-membered ring structure with oxygen at position 1 and nitrogen at position 3 separated by a carbon atom, exemplifies this privileged architecture. Its presence in numerous therapeutic agents stems from its ability to engage in diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, facilitating targeted binding to biological macromolecules [1] [4].
Oxazole-based compounds exhibit an unusually broad spectrum of pharmacological activities, making them indispensable in medicinal chemistry campaigns. Their intrinsic bioisosteric properties allow effective replacement of ester, amide, or thiazole functionalities while maintaining or enhancing target affinity and improving pharmacokinetic profiles. Clinically validated oxazole-containing drugs span multiple therapeutic domains:
Table 1: Therapeutic Applications of Clinically Approved Oxazole Derivatives
Drug Name | Therapeutic Category | Biological Target | Oxazole Role |
---|---|---|---|
Linezolid | Antibacterial | Bacterial 23S rRNA | Ribosome binding enhancement |
Raltegravir | Antiviral (HIV) | HIV integrase | Metal chelation at active site |
Mubritinib | Anticancer | HER2/neu tyrosine kinase | ATP-binding domain recognition |
Aleglitazar | Antidiabetic | PPARα/PPARγ receptors | Hydrophobic core interaction |
Oxaprozin | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Isozyme selectivity modulation |
The structural robustness of oxazole enables synthetic diversification at C2, C4, and C5 positions, facilitating systematic structure-activity relationship (SAR) studies. For instance, antibacterial potency against New Delhi metallo-β-lactamase-1 (NDM-1) is optimized when oxazole amides incorporate thiol groups capable of zinc ion chelation in enzyme active sites [1]. Similarly, anticancer effects are amplified when 2,4-disubstituted oxazoles feature lipophilic aryl groups that enhance hydrophobic pocket binding in kinase domains [4] [7].
Phenyl-oxazole hybrids emerged as synthetically accessible pharmacophores in the mid-20th century, with their development accelerating following the serendipitous discovery of natural oxazole alkaloids. Streptochlorin (isolated from Streptomyces spp. in 1988) demonstrated the significance of oxazole-indole hybrids in antifungal activity, inspiring synthetic campaigns to optimize this scaffold [1]. The 21st century witnessed targeted exploration of 4,5-disubstituted oxazoles bearing phenyl rings, driven by advances in cyclization and functionalization methodologies:
Table 2: Milestones in Phenyl-Oxazole Therapeutic Development
Time Period | Key Advancement | Representative Agent | Therapeutic Impact |
---|---|---|---|
Pre-1980s | Empirical screening of heterocyclic libraries | Oxolamine (cough suppressant) | Validated oxazole's CNS activity |
1988–2000 | Isolation of bioactive natural oxazole alkaloids | Streptochlorin (antifungal) | Inspired hybrid scaffold design |
2000–2010 | Rational design of kinase inhibitors | Mubritinib (anticancer) | Established 2-aryl-4-methyl pharmacophore |
2010–Present | Targeted C5 functionalization strategies | (5-Methyl-4-phenyloxazol-2-yl)methanamine derivatives | Enabled protease targeting |
The strategic incorporation of phenyl at C4 (as in (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine) emerged from SAR analyses revealing enhanced π-stacking with aromatic residues in enzyme binding pockets. Concurrently, methyl substitution at C5 balanced electronic effects and metabolic stability, while the C2 aminomethyl group served as a vector for secondary interactions through salt bridge formation or derivatization [7] [8].
Systematic naming of this compound follows Hantzsch-Widman and IUPAC substitutive nomenclature: (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine denotes a methanamine group (-CH₂NH₂) attached to the C2 carbon of a 1,3-oxazole ring bearing a methyl substituent at C5 and phenyl at C4. Its molecular formula is C₁₁H₁₂N₂O (molecular weight: 188.23 g/mol), with key identifiers including PubChem CID: 28293493 and CAS Registry Number: Not explicitly provided in sources [2] [5] [6].
Regioisomeric distinctions are critical:
Table 3: Structural and Identifier Comparison of Key Oxazole Regioisomers
Property | (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine |
---|---|---|
Systematic Name | (5-Methyl-4-phenyl-1,3-oxazol-2-yl)methanamine | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine |
PubChem CID | 28293493 | 33589455 |
Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₂N₂O |
SMILES | CC1=C(OC(=N1)C2=CC=CC=C2)CN | CC1=C(OC(=N1)C2=CC=CC=C2)CN |
InChIKey | Not explicitly provided | VCAYHDQQJIEHNH-UHFFFAOYSA-N |
Key Structural Feature | Phenyl at C4; Methyl at C5; -CH₂NH₂ at C2 | Methyl at C4; Phenyl at C2; -CH₂NH₂ at C5 |
Quantum mechanical analyses reveal that the C2-aminomethyl group adopts a near-perpendicular orientation relative to the oxazole plane, minimizing steric clash with the C5 methyl group. This configuration positions the amine nitrogen for unhindered hydrogen bonding with biological targets, a feature exploited in protease inhibitor design [6] [7]. Additionally, the phenyl ring at C4 exhibits rotational restriction, enhancing π-stacking potential with tyrosine/phenylalanine residues in enzymatic pockets [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9